4-Propylbenzaldehyde

Description

The exact mass of the compound 4-Propylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Propylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

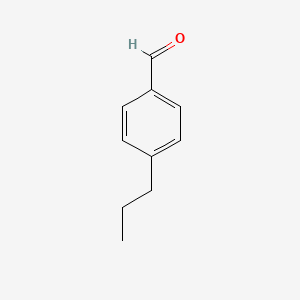

Structure

3D Structure

Properties

IUPAC Name |

4-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUCRURSQMOFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067412 | |

| Record name | Benzaldehyde, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzaldehyde, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28785-06-0 | |

| Record name | 4-Propylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28785-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028785060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-propylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFA5SA2NA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Compound Identification and Chemical Properties

An In-depth Technical Guide to 4-Propylbenzaldehyde

CAS Number: 28785-06-0

This technical guide provides a comprehensive overview of 4-Propylbenzaldehyde, a key aromatic aldehyde used in various industrial and research applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, spectroscopic data, a detailed synthesis protocol, its applications, and essential safety and handling information.

4-Propylbenzaldehyde, also known as p-propylbenzaldehyde, is an organic compound characterized by a propyl group substituted at the para position of a benzaldehyde (B42025) molecule.[1] Its chemical structure combines the reactivity of an aldehyde functional group with the aromatic nature of a benzene (B151609) ring.[2][3]

| Identifier | Value |

| IUPAC Name | 4-propylbenzaldehyde[4] |

| CAS Number | 28785-06-0[1][2][5][6] |

| Molecular Formula | C₁₀H₁₂O[1][2][5][6] |

| Molecular Weight | 148.20 g/mol [7] |

| SMILES | CCCC1=CC=C(C=C1)C=O[2][4][8] |

| InChI Key | MAUCRURSQMOFGV-UHFFFAOYSA-N[1][2][4] |

| Synonyms | p-Propylbenzaldehyde, Benzaldehyde, 4-propyl-, 4-(n-Propyl)benzaldehyde[1][2][6] |

Physical and Spectroscopic Properties

4-Propylbenzaldehyde is typically a colorless to pale yellow liquid with a characteristic sweet, floral, and almond-like odor.[1][2] It is slightly soluble in water but soluble in organic solvents.[1][2]

Physical Properties

| Property | Value |

| Density | 1.005 g/mL at 25 °C |

| Boiling Point | 239.9 °C at 760 mmHg[6] |

| Flash Point | 103 °C (217.4 °F) - closed cup |

| Refractive Index (n20/D) | 1.532 |

| Vapor Pressure | 0.0391 mmHg at 25 °C[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Propylbenzaldehyde.

| Technique | Data Highlights |

| ¹H NMR | The aldehydic proton signal typically appears between 9-10 ppm as a singlet. Aromatic protons are observed in the 6.5-8.5 ppm region. Protons of the propyl group appear further upfield.[9] |

| ¹³C NMR | Spectroscopic data for 4-Propylbenzaldehyde is available in databases such as SpectraBase.[4][10] |

| IR Spectroscopy | A characteristic C=O stretching band for the aldehyde group is observed around 1703 cm⁻¹. C-H stretching bands for the aldehyde group appear in the 2830-2695 cm⁻¹ region. Aromatic C-H stretching is found from 3100-3000 cm⁻¹.[9] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[4][10] |

Synthesis and Experimental Protocols

4-Propylbenzaldehyde can be synthesized through various methods. A common approach is the formylation of n-propylbenzene. The following protocol is based on a Gatterman-Koch type reaction, which involves the reaction of an alkylbenzene with carbon monoxide in the presence of an aluminum halide catalyst.[11]

Experimental Protocol: Formylation of n-Propylbenzene

Objective: To synthesize 4-Propylbenzaldehyde with high para-selectivity.

Materials:

-

n-Propylbenzene

-

Aluminum halide (e.g., Aluminum chloride, AlCl₃)

-

Aliphatic hydrocarbon solvent (e.g., methylcyclohexane)

-

Hydrohalic acid (e.g., Hydrochloric acid, HCl)

-

Carbon monoxide (CO)

-

High-pressure reactor

Procedure:

-

Reactor Charging: Add n-propylbenzene, aluminum halide, and the aliphatic hydrocarbon solvent to a high-pressure reactor.[11]

-

Cooling: Cool the contents of the reactor to a temperature between 0 °C and -50 °C.[11]

-

Pressurization with HCl: Introduce a sufficient amount of hydrohalic acid into the reactor to achieve a pressure in the range of approximately 25 psig to 200 psig.[11]

-

Pressurization with CO: Add carbon monoxide to the reactor to bring the total pressure to a range of about 200 psig to 2000 psig.[11]

-

Reaction: Maintain the reaction temperature between -50 °C and 20 °C until the reaction is complete or has progressed sufficiently. This method favors the formation of the para isomer (4-propylbenzaldehyde) and reduces heterogeneous side reactions.[11]

-

Work-up and Purification: (Standard procedures, not detailed in the cited patent) The reaction mixture is typically quenched with ice water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Propylbenzaldehyde via formylation.

Applications in Research and Industry

4-Propylbenzaldehyde is a versatile intermediate with applications across several fields.[3][12]

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.[2][12][13] Its aldehyde group allows for various chemical transformations essential for constructing complex drug molecules.[3][14]

-

Fragrance and Flavors: Due to its pleasant aromatic scent, it is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food and beverages.[1][2][12]

-

Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.[2][12]

-

Chemical Synthesis: The compound is a starting material for a variety of other chemicals, including (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide and H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin. It is also used in the production of dyes, pigments, resins, and polymers.[12]

-

Research: In laboratory settings, it is used to study chemical reactivity, reaction mechanisms, and structure-activity relationships in aromatic aldehydes.[3][12]

Safety and Handling

Proper handling and storage of 4-Propylbenzaldehyde are essential to ensure safety.

| Safety Aspect | Information |

| GHS Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed)[4] |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed[4] |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Personal Protective Equipment (PPE) | Eyeshields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition and incompatible substances like strong oxidizing agents.[2][15] Recommended storage temperature is 2-8°C. |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes.[15] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15] |

| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical aid.[15] |

References

- 1. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 4. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-Propylbenzaldehyde| CAS:#28785-06-0 -Letopharm Limited [letopharm.com]

- 7. 4-Propylbenzaldehyde, 95% 28785-06-0 manufacturers in India | 4-Propylbenzaldehyde, 95% - India with worldwide shipping [ottokemi.com]

- 8. PubChemLite - 4-propylbenzaldehyde (C10H12O) [pubchemlite.lcsb.uni.lu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectrabase.com [spectrabase.com]

- 11. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]

- 12. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 13. 4-n-Propylbenzaldehyde | 28785-06-0 | FP64032 | Biosynth [biosynth.com]

- 14. nbinno.com [nbinno.com]

- 15. 4-propylbenzaldehyde | CAS#:28785-06-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 4-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Propylbenzaldehyde (C₁₀H₁₂O), a substituted aromatic aldehyde. The document details its physicochemical properties, spectroscopic data, synthesis, and potential biological activities, with a focus on its relevance to chemical research and drug development. This guide is intended to serve as a valuable resource for scientists and professionals by consolidating key technical information, including experimental protocols and visual representations of relevant chemical and biological processes.

Chemical and Physical Properties

4-Propylbenzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] Its core structure consists of a benzene (B151609) ring substituted with a propyl group and a formyl group at the para position.

Physicochemical Data

The key physicochemical properties of 4-Propylbenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [2] |

| CAS Number | 28785-06-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.005 g/mL at 25 °C | [3] |

| Boiling Point | 239-240 °C at 760 mmHg | [4] |

| Melting Point | 19 °C | |

| Flash Point | 103 °C (closed cup) | |

| Refractive Index (n20/D) | 1.532 | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water | [1][4] |

| Vapor Pressure | 0.039 mmHg at 25 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Propylbenzaldehyde. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Peaks/Features | Source |

| ¹³C NMR (in CDCl₃) | Data available, specific peak assignments require further analysis. | [5] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching of the aldehyde group. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 148. | [5] |

Synthesis and Analysis

Synthesis of 4-Propylbenzaldehyde

A common method for the synthesis of 4-Propylbenzaldehyde is the Gattermann-Koch reaction, which involves the formylation of an aromatic compound.[6][7][8]

This protocol outlines the general procedure for the formylation of propylbenzene (B89791) to yield 4-Propylbenzaldehyde.

Materials:

-

Propylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Copper(I) Chloride (CuCl)

-

Dry Hydrochloric Acid (HCl) gas

-

Carbon Monoxide (CO) gas

-

Anhydrous, non-polar solvent (e.g., benzene or dichloromethane)

-

Crushed ice

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and a cooling bath, suspend anhydrous aluminum chloride and a catalytic amount of copper(I) chloride in the anhydrous solvent.

-

Cool the mixture to 0-5 °C.

-

Bubble a mixture of dry hydrogen chloride gas and carbon monoxide gas through the stirred suspension.

-

Slowly add propylbenzene to the reaction mixture while maintaining the temperature and continuing the gas flow.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

-

Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 4-Propylbenzaldehyde.

Caption: A general experimental workflow for the synthesis and analysis of 4-Propylbenzaldehyde.

Analytical Methods

The purity and identity of 4-Propylbenzaldehyde can be determined using standard analytical techniques.

GC-MS is a powerful technique for separating and identifying volatile compounds. A general GC-MS protocol for the analysis of aldehydes is provided below.

Protocol:

-

Sample Preparation: Prepare a dilute solution of 4-Propylbenzaldehyde in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to 4-Propylbenzaldehyde by its retention time and compare the obtained mass spectrum with a reference library. The molecular ion peak should be observed at m/z 148, with characteristic fragmentation patterns.

HPLC can be used for the quantification and purity assessment of 4-Propylbenzaldehyde.

Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[9]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

Flow Rate: Typically 1 mL/min.

-

-

Analysis: Quantify the amount of 4-Propylbenzaldehyde by comparing the peak area to a calibration curve generated from standards of known concentration.

Biological Activity and Potential Applications

While specific biological activities of 4-Propylbenzaldehyde are not extensively documented, benzaldehyde (B42025) and its derivatives are known to possess a range of biological effects, including antimicrobial and anticancer properties.[10][11][12]

Antimicrobial Activity

Aromatic aldehydes have been shown to exhibit activity against various bacteria and fungi.[12][13] The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes.[12]

Anticancer Potential and Signaling Pathways

Benzaldehyde has been investigated for its anticancer effects.[14][15] Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).[14][16] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

One of the ways benzaldehyde derivatives may exert their effects is by influencing apoptosis pathways. The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be modulated by bioactive compounds. Benzaldehyde has been shown to affect the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, often through the regulation of 14-3-3 family proteins.[14]

Caption: A simplified diagram of a representative apoptosis signaling pathway.

Safety and Handling

4-Propylbenzaldehyde is harmful if swallowed.[17] It may cause skin and eye irritation.[1][17] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Conclusion

4-Propylbenzaldehyde is a versatile aromatic aldehyde with applications in various fields of chemical synthesis. Its derivatives are of interest to the drug development community due to the known biological activities of this class of compounds. This technical guide has provided a consolidated resource of its key properties, synthesis, and analytical methods to aid researchers and scientists in their work with this compound. Further investigation into the specific biological mechanisms of 4-Propylbenzaldehyde is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 4-propyl benzaldehyde, 28785-06-0 [thegoodscentscompany.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. orgosolver.com [orgosolver.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]

- 13. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

4-Propylbenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 4-Propylbenzaldehyde

This technical guide provides a comprehensive overview of the core physical properties of 4-Propylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the relationships between these properties and their measurement techniques.

4-Propylbenzaldehyde, also known as p-propylbenzaldehyde, is an aromatic aldehyde with a propyl group attached to the para position of the benzaldehyde (B42025) ring.[1] Its chemical structure plays a significant role in defining its physical characteristics and reactivity.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical properties of 4-Propylbenzaldehyde based on available literature data.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 | g/mol |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 239.0 to 240.0 °C (at 760 mmHg) 95 °C (at 6 Torr) | °C |

| Melting Point | 19 | °C |

| Density | 1.0050 (at 25 °C) 0.985 | g/mL g/cm³ |

| Refractive Index | 1.532 (at 20 °C, n20/D) 1.539 | |

| Vapor Pressure | 0.039 | mmHg (at 25 °C) |

| Flash Point | 96.5 - 103 | °C |

| Solubility | Soluble in alcohol, acetone (B3395972) (slightly), DMSO (sparingly), methanol (B129727) (slightly).[2][3][4] Slightly soluble in water.[1][5] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the identification, purity assessment, and application of chemical compounds.[6][7] The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid aldehydes like 4-Propylbenzaldehyde.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For a pure compound, this temperature is constant during boiling.[9]

Methodology: Micro-Boiling Point (Capillary Method)

This method is suitable for small sample volumes.[10]

-

Sample Preparation: A few milliliters of 4-Propylbenzaldehyde are placed into a small test tube or fusion tube.[11][12]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end protruding above.[12]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with oil or a metal heating block.[6][10][13]

-

Heating and Observation: The apparatus is heated gently and steadily.[10][13] Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[10] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles of the substance's vapor will emerge from the capillary.[10]

-

Boiling Point Reading: Heating is discontinued (B1498344) at this point. The liquid will begin to cool, and the stream of bubbles will slow down. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[10]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[13] For pure crystalline compounds, this occurs over a narrow range.[6][14] Impurities typically lower the melting point and broaden the melting range.[6][7][14]

Methodology: Capillary Method

This is the most common method for determining the melting point of a solid.[15]

-

Sample Preparation: A small amount of solidified 4-Propylbenzaldehyde (cooled below its 19 °C melting point) is finely powdered.[15] The open end of a capillary tube is pressed into the powder.[6] The tube is then tapped gently to pack the solid into the sealed end, filling it to a height of 1-2 mm.[13]

-

Apparatus Setup: The filled capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens or camera.[6][15]

-

Heating and Observation: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced significantly (e.g., 1-2 °C per minute).[6]

-

Melting Range Reading: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[6][13]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Preparation: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

-

Sample Filling: The pycnometer is filled with 4-Propylbenzaldehyde, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed to determine the mass of the pycnometer plus the liquid (m₂). The mass of the liquid is (m₂ - m₁).

-

Volume Determination: The process is repeated with a reference substance of known density at the same temperature, typically distilled water. The pycnometer is cleaned, filled with water, and weighed (m₃). The mass of the water is (m₃ - m₁). The volume of the pycnometer (V) is calculated using the known density of water (ρ_water) at that temperature: V = (m₃ - m₁) / ρ_water.

-

Density Calculation: The density of 4-Propylbenzaldehyde (ρ_sample) is then calculated using the mass of the sample and the determined volume of the pycnometer: ρ_sample = (m₂ - m₁) / V.

Refractive Index Determination

The refractive index (n) of a medium is a dimensionless number that describes how fast light travels through it.[16] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium.[17]

Methodology: Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.[17]

-

Calibration: The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 4-Propylbenzaldehyde are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the light source is switched on. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

Dispersion Correction: If a color fringe is visible at the boundary, the dispersion compensator is adjusted until the boundary is a sharp, achromatic line.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent. The notation n20/D indicates the refractive index was measured at 20°C using the sodium D-line (589 nm) as the light source.[4][18][19][20]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[21]

Methodology: Shake-Flask Method

This is a classical and reliable method for determining equilibrium solubility.[22][23]

-

Preparation: An excess amount of 4-Propylbenzaldehyde (solute) is added to a known volume of the solvent (e.g., water, alcohol) in a flask.[22]

-

Equilibration: The flask is sealed and placed in a shaker or agitator within a constant temperature bath. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[23]

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved excess solute to settle.[24]

-

Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid particles from being collected.

-

Analysis: The concentration of 4-Propylbenzaldehyde in the filtered sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Solubility Expression: The determined concentration represents the solubility of 4-Propylbenzaldehyde in that solvent at the specified temperature and is typically expressed in units such as mg/L or g/100 mL.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical relationship between the chemical compound and the experimental determination of its core physical properties.

Caption: Workflow for the experimental characterization of 4-Propylbenzaldehyde's physical properties.

References

- 1. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-propyl benzaldehyde, 28785-06-0 [thegoodscentscompany.com]

- 3. 4-Propylbenzaldehyde|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. athabascau.ca [athabascau.ca]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. westlab.com [westlab.com]

- 16. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]

- 17. Refractive index - Wikipedia [en.wikipedia.org]

- 18. echemi.com [echemi.com]

- 19. chembk.com [chembk.com]

- 20. 4-N-PROPYLBENZALDEHYDE | 28785-06-0 [chemicalbook.com]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. education.com [education.com]

An In-depth Technical Guide on the Boiling Point of 4-Propylbenzaldehyde

This technical guide provides comprehensive information on the boiling point and related physical properties of 4-Propylbenzaldehyde (CAS No: 28785-06-0). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require precise data and standardized methodologies for handling this compound.

Physicochemical Properties of 4-Propylbenzaldehyde

4-Propylbenzaldehyde, also known as p-propylbenzaldehyde, is an aromatic aldehyde with a propyl group attached to the para position of the benzaldehyde (B42025) ring.[1] It typically appears as a colorless to pale yellow liquid.[1] The boiling point is a critical physical constant for its purification by distillation and for its characterization.

Data Summary:

The following table summarizes the key quantitative data for 4-Propylbenzaldehyde, compiled from various sources.

| Property | Value | Pressure / Conditions | Citations |

| Boiling Point | 239.00 to 240.00 °C | @ 760.00 mm Hg (est) | [2] |

| 239.9 °C | @ 760 mmHg | [3] | |

| 240 °C | Not specified | [4][5] | |

| 239.907 °C | @ 760 mmHg | [6] | |

| Density | 0.985 g/cm³ | Not specified | [3][6] |

| 1.0050 g/mL | @ 25 °C (lit.) | [7][8] | |

| Refractive Index | 1.539 | Not specified | [3] |

| n20/D 1.532 (lit.) | @ 20 °C | [4][6][8] | |

| Flash Point | 206.00 °F (96.50 °C) (est) | TCC (Tag Closed Cup) | [2] |

| 103 °C (217.4 °F) | Closed cup | [8] | |

| 96.544 °C | Not specified | [6] | |

| Vapor Pressure | 0.039000 mmHg | @ 25.00 °C (est) | [2] |

| 0.0391 mmHg | @ 25 °C | [3][4] | |

| Molecular Formula | C₁₀H₁₂O | [1][3] | |

| Molecular Weight | 148.20 g/mol | [8][9] |

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For precise determination, especially with small sample volumes, the Thiele tube method is a common and effective technique.[11]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube or a 75mm test tube)

-

Capillary tube (sealed at one end)

-

Sample of 4-Propylbenzaldehyde

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

Stand and clamp

Detailed Methodology:

-

Sample Preparation: Fill the small test tube with 4-Propylbenzaldehyde to a depth of approximately 1-2 cm.[12]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[11][13]

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band.[12] The bottom of the test tube should be aligned with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with high-boiling point oil, ensuring the oil level is above the side-arm junction.

-

Immersion: Insert the thermometer and the attached sample tube into the Thiele tube. The sample should be positioned near the center of the main body of the tube, fully immersed in the oil bath.[12]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a slow, even flame.[11] The shape of the Thiele tube is designed to allow convection currents to maintain a uniform temperature throughout the oil bath.[11]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Recording Data: Record this temperature as the observed boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10]

Visualization of Experimental Workflow

The logical flow of the boiling point determination process using the Thiele tube method is illustrated below.

Caption: Workflow for Boiling Point Determination.

Safety and Handling

4-Propylbenzaldehyde is classified as harmful if swallowed.[3][9] It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All procedures should be conducted in a well-ventilated fume hood. The compound is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[8]

References

- 1. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-propyl benzaldehyde, 28785-06-0 [thegoodscentscompany.com]

- 3. 4-Propylbenzaldehyde| CAS:#28785-06-0 -Letopharm Limited [letopharm.com]

- 4. chembk.com [chembk.com]

- 5. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. 4-Propylbenzaldehyde|lookchem [lookchem.com]

- 7. 4-Propylbenzaldehyde, 95% 28785-06-0 manufacturers in India | 4-Propylbenzaldehyde, 95% - India with worldwide shipping [ottokemi.com]

- 8. 4-Propylbenzaldehyde 95 28785-06-0 [sigmaaldrich.com]

- 9. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

A Comprehensive Technical Guide to 4-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-propylbenzaldehyde, a key aromatic aldehyde in various scientific and industrial applications. This document outlines its fundamental physicochemical properties, detailed experimental protocols for density determination, and its utility as a precursor in organic synthesis, particularly in the development of potentially bioactive molecules.

Core Physicochemical Properties

4-Propylbenzaldehyde, also known as p-propylbenzaldehyde, is an organic compound characterized by a propyl group substituted at the para position of a benzaldehyde (B42025) molecule.[1] It typically appears as a colorless to pale yellow liquid.[1] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Density | 1.0050 g/mL at 25 °C | [2] |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | [4][3] |

| Boiling Point | 239.9 °C at 760 mmHg | |

| Flash Point | 103 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.532 (lit.) | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| CAS Number | 28785-06-0 | [4][3] |

Experimental Protocol: Density Determination via Pycnometry

The density of liquid compounds such as 4-propylbenzaldehyde can be determined with high precision using a pycnometer. This method involves comparing the mass of a known volume of the liquid to the mass of the same volume of a reference substance with a well-documented density, typically distilled water.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper featuring a capillary hole)

-

Analytical balance

-

Distilled water

-

4-Propylbenzaldehyde sample

-

Acetone (B3395972) (for cleaning and drying)

-

Water bath with temperature control

-

Filter paper

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass as m₀.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a water bath set to a constant temperature (e.g., 25 °C) to allow for thermal equilibration. Once equilibrated, carefully dry the exterior of the pycnometer with filter paper and weigh it. Record this mass as m₁.

-

Mass of Pycnometer with 4-Propylbenzaldehyde: Empty and thoroughly dry the pycnometer. Fill it with the 4-propylbenzaldehyde sample, again ensuring no air bubbles are present. Insert the stopper and allow the liquid to reach thermal equilibrium in the water bath at the same temperature used for the water. Dry the exterior and weigh the filled pycnometer. Record this mass as m₂.

-

Calculation of Density:

-

Mass of water: m_water = m₁ - m₀

-

Mass of 4-propylbenzaldehyde: m_aldehyde = m₂ - m₀

-

Volume of the pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

-

Density of 4-propylbenzaldehyde: ρ_aldehyde = m_aldehyde / V

-

A visual representation of this experimental workflow is provided below.

Applications in Chemical Synthesis and Drug Discovery

4-Propylbenzaldehyde is a versatile intermediate in organic synthesis, finding applications in the fragrance, flavor, and pharmaceutical industries.[5][6] Its aldehyde functional group is readily transformed into a variety of other functionalities, making it a valuable building block for more complex molecules.

Notably, 4-propylbenzaldehyde is used in the synthesis of compounds with potential biological activity. For instance, it is a reactant in the preparation of:

-

(E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives, which have been investigated for their antimicrobial properties.

-

Fluoroquinolone-clubbed 1,3,4-thiadiazole (B1197879) motifs, indicating its utility in constructing novel heterocyclic systems.[7]

The general synthetic utility of 4-propylbenzaldehyde can be visualized as a starting point for the creation of more elaborate molecular architectures.

While direct evidence of 4-propylbenzaldehyde modulating specific signaling pathways is not yet prevalent in the literature, the broader class of benzaldehydes has been shown to have biological effects. For example, benzaldehyde has been reported to stimulate autophagy through the sonic hedgehog signaling pathway in certain cellular contexts.[8][9] This suggests that substituted benzaldehydes like 4-propylbenzaldehyde could be interesting candidates for further investigation in drug discovery programs, particularly in areas where modulation of such pathways is therapeutically relevant. Its potential genotoxic and inhibitory effects on cancer cells, possibly through interference with histone deacetylase activity, also warrant further research.[10]

References

- 1. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-Propylbenzaldehyde 95 28785-06-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. 4-Propylbenzaldehyde|lookchem [lookchem.com]

- 8. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-n-Propylbenzaldehyde | 28785-06-0 | FP64032 | Biosynth [biosynth.com]

An In-depth Technical Guide to the NMR Spectrum of 4-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of 4-propylbenzaldehyde. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document details the expected ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for acquiring such data, and provides a visual representation of the molecular structure and its NMR correlations.

Introduction to 4-Propylbenzaldehyde

4-Propylbenzaldehyde is an aromatic aldehyde with a propyl group attached to the para position of the benzene (B151609) ring. Its chemical structure is fundamental to understanding its spectral properties. The presence of both an aromatic ring and an aliphatic chain, along with the aldehyde functional group, results in a characteristic NMR spectrum that is a valuable tool for its unambiguous identification.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for the ¹H and ¹³C NMR spectra of 4-propylbenzaldehyde. These values are based on established principles of NMR spectroscopy and data from analogous compounds, and are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data Summary for 4-Propylbenzaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.9 - 10.0 | Singlet (s) | - | 1H |

| Aromatic-H (ortho to CHO) | 7.7 - 7.8 | Doublet (d) | ~ 8.0 | 2H |

| Aromatic-H (ortho to propyl) | 7.2 - 7.3 | Doublet (d) | ~ 8.0 | 2H |

| Benzylic-CH₂ | 2.6 - 2.7 | Triplet (t) | ~ 7.5 | 2H |

| Methylene-CH₂ | 1.6 - 1.7 | Sextet | ~ 7.5 | 2H |

| Methyl-CH₃ | 0.9 - 1.0 | Triplet (t) | ~ 7.5 | 3H |

Table 2: ¹³C NMR Spectral Data Summary for 4-Propylbenzaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 192 - 193 |

| Aromatic C (ipso-CHO) | 135 - 136 |

| Aromatic C (para to CHO) | 150 - 151 |

| Aromatic C (ortho to CHO) | 129 - 130 |

| Aromatic C (ortho to propyl) | 129 - 130 |

| Benzylic-CH₂ | 38 - 39 |

| Methylene-CH₂ | 24 - 25 |

| Methyl-CH₃ | 13 - 14 |

Experimental Protocol for NMR Spectrum Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as 4-propylbenzaldehyde.

Sample Preparation

-

Sample Purity : Ensure the 4-propylbenzaldehyde sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection : Use a deuterated solvent, typically deuterated chloroform (CDCl₃), for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at ~7.26 ppm in the ¹H NMR spectrum.

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable.

-

Sample Transfer : Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 0-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

Temperature : 298 K.

For ¹³C NMR:

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128 or more, depending on the sample concentration.

-

Temperature : 298 K.

Visualization of 4-Propylbenzaldehyde Structure and NMR Correlations

The following diagrams illustrate the molecular structure of 4-propylbenzaldehyde and the logical workflow for its NMR analysis.

Caption: Molecular structure of 4-propylbenzaldehyde.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4-propylbenzaldehyde provide a definitive fingerprint for its structural confirmation. The characteristic signals for the aldehydic proton, the aromatic protons with their distinct substitution pattern, and the protons of the propyl group allow for straightforward identification. The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon environments within the molecule. By following the outlined experimental protocol, researchers can reliably obtain high-quality NMR data for 4-propylbenzaldehyde, facilitating its use in various scientific and developmental applications.

Mass Spectrometry of 4-Propylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-propylbenzaldehyde, a key aromatic aldehyde. Understanding its fragmentation behavior is crucial for its identification and characterization in various scientific applications, including drug discovery and metabolomics. This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of 4-Propylbenzaldehyde

Under electron ionization (EI), 4-propylbenzaldehyde (C₁₀H₁₂O, molecular weight: 148.20 g/mol ) undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as its chemical fingerprint.[1] The ionization process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into various daughter ions. The fragmentation pattern is primarily governed by the stability of the resulting carbocations and neutral losses.

Predicted Mass Spectral Data

While a complete, publicly available, high-resolution mass spectrum with relative intensities for 4-propylbenzaldehyde is not readily accessible, data from gas chromatography-mass spectrometry (GC-MS) analyses allows for the compilation of its major ionic fragments.[1] The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 148.

A summary of the principal expected ions, their proposed structures, and their significance in the fragmentation cascade is presented in the table below.

| m/z | Proposed Ion Fragment | Formula | Comments |

| 148 | [M]•+ | [C₁₀H₁₂O]•+ | Molecular Ion |

| 147 | [M-H]•+ | [C₁₀H₁₁O]•+ | Loss of a hydrogen radical from the aldehyde group. |

| 119 | [M-C₂H₅]•+ | [C₈H₇O]•+ | Loss of an ethyl radical via benzylic cleavage. This is a major fragment.[1] |

| 91 | [C₇H₇]•+ | [C₇H₇]•+ | Tropylium ion, formed by the loss of the propyl group and subsequent rearrangement. This is often the base peak for alkylbenzenes.[1] |

| 77 | [C₆H₅]•+ | [C₆H₅]•+ | Phenyl cation, resulting from further fragmentation. |

Fragmentation Pathway

The fragmentation of 4-propylbenzaldehyde upon electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 148). The primary fragmentation pathways involve cleavages at the propyl side chain and the aldehyde functional group, leading to the formation of stable benzylic and aromatic cations.

References

An In-depth Technical Guide to the Synthesis of 4-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes to 4-propylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core synthesis mechanisms, provides structured quantitative data, and outlines detailed experimental protocols for the key methodologies.

Introduction

4-Propylbenzaldehyde (C₁₀H₁₂O) is an aromatic aldehyde with a propyl group at the para position. Its molecular structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The efficient and selective synthesis of 4-propylbenzaldehyde is therefore of significant interest. This guide explores the most pertinent and effective methods for its preparation, including electrophilic aromatic substitution and oxidation reactions.

Synthesis Mechanisms and Methodologies

Several key synthetic strategies have been employed for the synthesis of 4-propylbenzaldehyde. The choice of method often depends on factors such as starting material availability, desired scale, and selectivity. The primary routes are:

-

Gattermann-Koch Reaction: The direct formylation of propylbenzene (B89791).

-

Vilsmeier-Haack Reaction: The formylation of propylbenzene using a Vilsmeier reagent.

-

Rieche Formylation: A Friedel-Crafts type formylation using dichloromethyl methyl ether.

-

Oxidation of 4-Propyltoluene: The selective oxidation of the methyl group of 4-propyltoluene.

-

Grignard Reagent Formylation: The reaction of a 4-propylphenyl Grignard reagent with a formylating agent.

The following sections delve into the mechanisms and experimental details of these core synthetic pathways.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds. It involves the reaction of an alkylbenzene, in this case, propylbenzene, with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst such as copper(I) chloride.[1][2][3][4] The reaction proceeds via the in-situ formation of the highly reactive formyl cation ([HCO]⁺), which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Mechanism:

The reaction mechanism involves the following key steps:

-

Formation of the formyl chloride precursor from carbon monoxide and hydrogen chloride.

-

Generation of the electrophilic formyl cation by the action of the Lewis acid catalyst.

-

Electrophilic attack of the formyl cation on the electron-rich propylbenzene ring, preferentially at the para position due to steric hindrance at the ortho positions and the directing effect of the alkyl group.

-

Formation of a resonance-stabilized carbocation intermediate (arenium ion).

-

Deprotonation to restore aromaticity and yield 4-propylbenzaldehyde.

Gattermann-Koch Reaction Pathway

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a milder alternative to the Gattermann-Koch reaction for the formylation of electron-rich aromatic rings like propylbenzene. This method employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5]

Mechanism:

The mechanism of the Vilsmeier-Haack reaction can be summarized as follows:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich propylbenzene ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Formation of an Iminium Ion: A resonance-stabilized iminium ion intermediate is formed.

-

Hydrolysis: The iminium ion is subsequently hydrolyzed during aqueous workup to yield the final product, 4-propylbenzaldehyde.

Vilsmeier-Haack Reaction Pathway

Rieche Formylation

The Rieche formylation is another Friedel-Crafts-type reaction that can be utilized for the synthesis of 4-propylbenzaldehyde. This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[6][7][8] This reaction is particularly effective for electron-rich aromatic compounds.[6]

Mechanism:

The mechanism proceeds through the following steps:

-

Formation of the Electrophile: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic chloromethyl methyl ether cation.

-

Electrophilic Aromatic Substitution: The propylbenzene ring attacks the electrophilic carbon of the cation.

-

Formation of an Intermediate: An intermediate is formed which, upon hydrolysis, yields the aldehyde.

Rieche Formylation Pathway

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of 4-propylbenzaldehyde. Please note that yields can vary significantly based on the specific reaction conditions and scale.

| Synthesis Method | Starting Material | Key Reagents | Catalyst/Co-catalyst | Solvent | Typical Yield (%) | Reference |

| Gattermann-Koch | Propylbenzene | CO, HCl | AlCl₃, CuCl | Aliphatic Hydrocarbon | ≥ 85 | [1] |

| Vilsmeier-Haack | Propylbenzene | DMF, POCl₃ | - | DMF | ~77 (general) | [5] |

| Rieche Formylation | Propylbenzene | Cl₂CHOCH₃ | TiCl₄ | Dichloromethane (B109758) | Not specified for propylbenzene | [9] |

| Grignard Formylation | 4-Bromopropylbenzene | Mg, DMF | - | THF | Good (qualitative) | [10] |

Experimental Protocols

This section provides detailed experimental protocols for the key synthesis methods discussed.

Gattermann-Koch Formylation of Propylbenzene

This protocol is adapted from the general procedure described in patent literature for the synthesis of 4-alkylbenzaldehydes.[1]

Materials:

-

Propylbenzene

-

Aluminum chloride (anhydrous)

-

Aliphatic hydrocarbon solvent (e.g., heptane)

-

Hydrogen chloride (gas)

-

Carbon monoxide (gas)

-

Copper(I) chloride (catalytic amount)

Procedure:

-

To a high-pressure reactor equipped with a stirrer, gas inlet, and cooling system, add anhydrous aluminum chloride and a catalytic amount of copper(I) chloride.

-

Add the aliphatic hydrocarbon solvent and propylbenzene to the reactor.

-

Cool the reactor contents to a temperature between 0 °C and -50 °C.

-

Introduce hydrogen chloride gas to the reactor to a pressure in the range of approximately 25 psig to 200 psig.

-

Introduce carbon monoxide gas to the reactor to a pressure in the range of approximately 200 psig to 2000 psig.

-

Maintain the reaction temperature between -50 °C and 20 °C with stirring until the reaction is complete (monitored by gas uptake or GC analysis).

-

Carefully vent the excess gases.

-

The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 4-propylbenzaldehyde.

Vilsmeier-Haack Formylation of Propylbenzene

This protocol is a general procedure that can be adapted for propylbenzene.[5]

Materials:

-

Propylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place propylbenzene dissolved in DMF.

-

Cool the flask in an ice bath.

-

Add phosphorus oxychloride dropwise with stirring. An exothermic reaction occurs.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The reaction mixture is then quenched by the addition of a cold aqueous solution of sodium acetate.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the residue is purified by silica (B1680970) gel column chromatography to yield 4-propylbenzaldehyde.

Rieche Formylation of Propylbenzene

This is a general procedure for the Rieche formylation of electron-rich arenes and can be adapted for propylbenzene.[9]

Materials:

-

Propylbenzene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM, anhydrous)

-

Ice-water

Procedure:

-

To a stirred solution of propylbenzene in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add titanium tetrachloride.

-

After a few minutes of stirring, add dichloromethyl methyl ether dropwise.

-

The reaction mixture is stirred at 0 °C for a few hours.

-

The reaction is then carefully quenched by the slow addition of ice-water.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give 4-propylbenzaldehyde.

Characterization of 4-Propylbenzaldehyde

The synthesized 4-propylbenzaldehyde can be characterized using various spectroscopic methods.

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), 7.80 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (d, J=8.2 Hz, 2H, Ar-H), 2.65 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.65 (sext, J=7.5 Hz, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 192.1, 150.9, 134.6, 129.8, 129.3, 38.3, 24.5, 13.8.[11][12]

-

Infrared (IR): ν (cm⁻¹) 2960, 2870 (C-H), 1700 (C=O, aldehyde), 1605, 1575 (C=C, aromatic).[11]

-

Mass Spectrometry (MS): m/z (%) 148 (M⁺), 119, 91.[11]

General Experimental Workflow

The synthesis of 4-propylbenzaldehyde, regardless of the specific method, generally follows a common workflow.

General Experimental Workflow

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of 4-propylbenzaldehyde, providing insights into their reaction mechanisms, quantitative data, and detailed experimental protocols. The choice of a particular synthetic method will be dictated by the specific requirements of the research or development project, including scale, cost, and safety considerations. The information presented herein serves as a valuable resource for chemists and researchers in the pharmaceutical and fine chemical industries engaged in the synthesis of this important intermediate.

References

- 1. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US4195040A - Process for preparing a methyl-substituted benzaldehyde - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Rieche formylation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-propylbenzaldehyde, a key aromatic aldehyde. Understanding its spectral signature is crucial for its identification, characterization, and application in various research and development endeavors, including drug discovery and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-propylbenzaldehyde through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch (propyl group) |

| ~2820 & ~2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi resonance) |

| ~1705 | Strong, Sharp | C=O Carbonyl Stretch (conjugated) |

| ~1600, ~1580, ~1460 | Medium to Weak | Aromatic C=C Ring Stretch |

| ~1465 | Medium | CH₂ Bend (propyl group) |

| ~1380 | Medium | CH₃ Bend (propyl group) |

| ~1200 | Medium | Aromatic C-H In-plane Bend |

| ~830 | Strong | 1,4-Disubstituted (para) Aromatic C-H Out-of-plane Bend |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.96 | s | 1H | - | Aldehyde proton (-CHO) |

| 7.77 | d | 2H | ~8.0 | Aromatic protons ortho to -CHO |

| 7.33 | d | 2H | ~8.0 | Aromatic protons meta to -CHO |

| 2.65 | t | 2H | ~7.6 | Methylene protons (-CH₂-CH₂CH₃) |

| 1.65 | sextet | 2H | ~7.5 | Methylene protons (-CH₂-CH₂-CH₃) |

| 0.95 | t | 3H | ~7.4 | Methyl protons (-CH₂CH₂-CH₃) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 192.1 | Aldehyde Carbonyl Carbon (-CHO) |

| 150.8 | Aromatic Carbon (C-4, attached to propyl) |

| 134.5 | Aromatic Carbon (C-1, attached to CHO) |

| 129.8 | Aromatic Carbons (C-2, C-6) |

| 129.5 | Aromatic Carbons (C-3, C-5) |

| 38.2 | Methylene Carbon (-CH₂-CH₂CH₃) |

| 24.5 | Methylene Carbon (-CH₂-CH₂-CH₃) |

| 13.8 | Methyl Carbon (-CH₂CH₂-CH₃) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Proposed Fragment Ion |

| 148 | High | [M]⁺ (Molecular Ion) |

| 147 | Moderate | [M-H]⁺ |

| 119 | High | [M-C₂H₅]⁺ (Loss of ethyl radical) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Sample Preparation: A thin film of neat 4-propylbenzaldehyde is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

-

Sample Preparation: Approximately 5-10 mg of 4-propylbenzaldehyde is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters for acquisition are used. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Chemical shifts, multiplicities, coupling constants, and integrations are determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of 4-propylbenzaldehyde is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned from a low m/z (e.g., 40) to a value significantly above the molecular weight of the compound (e.g., 200 amu).

-

-

Data Analysis: The total ion chromatogram (TIC) is examined to determine the retention time of 4-propylbenzaldehyde. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data for an organic compound like 4-propylbenzaldehyde.

Caption: Logical workflow for the spectroscopic analysis and structure elucidation of 4-Propylbenzaldehyde.

4-Propylbenzaldehyde safety data sheet

An In-depth Technical Guide to the Safety of 4-Propylbenzaldehyde

This technical guide provides a comprehensive overview of the safety data for 4-Propylbenzaldehyde, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological studies, presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

4-Propylbenzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] It is an aromatic aldehyde with a propyl group attached to the benzene (B151609) ring.[1]

Table 1: Physical and Chemical Properties of 4-Propylbenzaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [3] |

| CAS Number | 28785-06-0 | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 239.9 °C at 760 mmHg | [5] |

| Density | 1.0050 g/mL at 25 °C | [4][6] |

| Flash Point | 103 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.532 | [6] |

| Storage Temperature | 2-8°C | [6] |

Toxicological Data

The primary acute toxicological concern for 4-Propylbenzaldehyde is ingestion. Studies on skin and eye irritation suggest it is not a skin irritant but may cause reversible eye irritation.

Table 2: Acute Toxicity Data for 4-Propylbenzaldehyde

| Test | Species | Route | Result | Classification | Source(s) |

| LD50 | Rat | Oral | 1600 mg/kg | Harmful if swallowed (GHS Category 4) | [4] |

| Acute Dermal Irritation | Rabbit | Dermal | No irritation observed (Score: 0.00) | Not classified as a skin irritant | [7] |

| Acute Eye Irritation | Rabbit | Ocular | Reversible eye irritation observed | May cause eye irritation | [8] |

Note: The dermal and eye irritation studies were sourced from regulatory submissions where the specific chemical name was redacted. However, the context of the search strongly suggests the data pertains to 4-Propylbenzaldehyde.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Propylbenzaldehyde is classified as follows:

Table 3: GHS Classification of 4-Propylbenzaldehyde

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

Experimental Protocols

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)